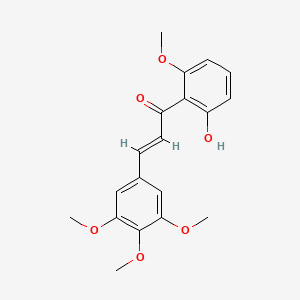![molecular formula C16H8FNO2 B1632597 2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile](/img/structure/B1632597.png)
2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile is an organic compound with the molecular formula C16H8FNO2. It is a key intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, which are used in cancer treatment . This compound is known for its unique structure, which includes a fluorine atom and a benzonitrile group, making it a valuable compound in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile involves several steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid in the presence of triethylamine and tetrahydrofuran (THF) as a solvent . The reaction is typically carried out at room temperature and then heated to 70°C for several hours. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is a key intermediate in the synthesis of PARP inhibitors, which are used in cancer therapy.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile involves its role as an intermediate in the synthesis of PARP inhibitors. These inhibitors target the PARP enzyme, which is involved in DNA repair. By inhibiting PARP, the compound can enhance the effectiveness of certain cancer treatments by preventing cancer cells from repairing their DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-5-[(3-oxo-1(3H)-isobenzofuranylidene)methyl]-benzoic acid: This compound has a similar structure but with a carboxylic acid group instead of a nitrile group.
2-Fluoro-5-[(3-oxo-1(3H)-isobenzofuranylidene)methyl]-benzamide: This compound has an amide group instead of a nitrile group.
Uniqueness
The presence of the nitrile group in 2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile makes it unique compared to its analogs. This functional group can undergo various chemical transformations, making the compound versatile for different applications.
Eigenschaften
Molekularformel |
C16H8FNO2 |
|---|---|
Molekulargewicht |
265.24 g/mol |
IUPAC-Name |
2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile |
InChI |
InChI=1S/C16H8FNO2/c17-14-6-5-10(7-11(14)9-18)8-15-12-3-1-2-4-13(12)16(19)20-15/h1-8H/b15-8+ |
InChI-Schlüssel |
MMPHWTMMVPBHRZ-OVCLIPMQSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)F)C#N)OC2=O |
Isomerische SMILES |
C1=CC=C2C(=C1)/C(=C\C3=CC(=C(C=C3)F)C#N)/OC2=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)F)C#N)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate](/img/structure/B1632562.png)
